molecular formula C21H16N2O2 B2757868 N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 887349-26-0

N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2757868
CAS No.: 887349-26-0
M. Wt: 328.371
InChI Key: XGUMTLYZQVQOHU-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways and exert diverse downstream effects.

Result of Action

Given the potential biological activities of similar compounds , it’s plausible that this compound could exert a range of effects at the molecular and cellular levels, potentially influencing gene expression, protein function, and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the condensation of 3-methylphenylamine with 3-phenyl-2,1-benzoxazole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
  • N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
  • N-(3-methylphenyl)-2-phenyl-2,1-benzoxazole-5-carboxamide

Uniqueness

This compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-6-5-9-17(12-14)22-21(24)16-10-11-19-18(13-16)20(25-23-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUMTLYZQVQOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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